molecular formula C11H14BrNO B7902047 (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine

(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine

Cat. No.: B7902047
M. Wt: 256.14 g/mol
InChI Key: DDQVEACANTVPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine” is a brominated aromatic amine derivative featuring a cyclopropylamine moiety attached to a benzyl scaffold. The compound’s structure includes a methoxy group at the ortho-position and a bromine atom at the para-position relative to the benzyl-cyclopropylamine linkage. This substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Synthetic routes for analogous compounds often involve aziridine ring-opening (e.g., reaction with benzyl bromides) or direct amidation of pre-functionalized benzyl halides with cyclopropylamine .

Properties

IUPAC Name

N-[(4-bromo-2-methoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-6-9(12)3-2-8(11)7-13-10-4-5-10/h2-3,6,10,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQVEACANTVPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal Halogen Exchange and Formylation

The foundational step in synthesizing (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is the preparation of 4-bromo-2-methoxybenzaldehyde. A patented method optimizes this process using 1,4-dibromo-2-fluorobenzene as the starting material. The reaction involves:

  • Metal halogen exchange with isopropyl magnesium chloride in toluene or heptane at 0–5°C, selectively generating a Grignard intermediate.

  • Formylation with dimethylformamide (DMF) at 0°C, yielding 2-fluoro-4-bromobenzaldehyde in 74% yield after crystallization from heptane.

This approach avoids cryogenic conditions (e.g., −78°C) required in earlier methods, enhancing scalability. Subsequent methoxylation replaces the fluorine atom via nucleophilic aromatic substitution (SNAr) with methanol and potassium carbonate, producing 4-bromo-2-methoxybenzaldehyde in 57% overall yield.

Comparative Analysis of Alternative Routes

Prior methods suffered from low selectivity and impractical solvents. For instance, formylation of meta-bromo anisole achieved <40% yield due to competing side reactions, while butyllithium-mediated exchanges in diethyl ether necessitated stringent temperature control. The current protocol’s use of isopropyl magnesium chloride in toluene or heptane represents a significant operational advancement.

Reductive Amination: Converting Aldehyde to Target Amine

Imine Formation and Reduction

The aldehyde intermediate undergoes reductive amination with cyclopropylamine. This one-pot process involves:

  • Imine formation : Condensation of 4-bromo-2-methoxybenzaldehyde with cyclopropylamine in tetrahydrofuran (THF) or methanol, catalyzed by molecular sieves or acidic conditions.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine while tolerating moisture.

Optimized conditions :

  • Solvent : THF or methanol

  • Temperature : Room temperature

  • Yield : 70–85% (estimated based on analogous reductions in).

Alternative Alkylation Routes

A less favored pathway involves synthesizing 4-bromo-2-methoxybenzyl bromide followed by nucleophilic substitution with cyclopropylamine. However, this method requires:

  • Reduction of the aldehyde to 4-bromo-2-methoxybenzyl alcohol using NaBH4.

  • Bromination with HBr or PBr3, which risks over-bromination or ether cleavage.

  • Alkylation with cyclopropylamine in the presence of a base (e.g., K2CO3).

This route’s lower efficiency (40–50% yield) and multiple purification steps make it inferior to reductive amination.

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Cannizzaro Reaction : Base-catalyzed disproportionation of aldehydes is minimized by avoiding strong bases (e.g., NaOH) during methoxylation.

  • Over-Reduction : Sodium cyanoborohydride’s selectivity prevents reduction of the aldehyde to alcohol during reductive amination.

Solvent and Temperature Optimization

  • Metal halogen exchange : Toluene or heptane at 0°C ensures high selectivity.

  • Crystallization : Heptane efficiently purifies intermediates via temperature-controlled recrystallization.

  • Reductive amination : THF balances solubility and reaction kinetics.

Analytical Characterization

Spectroscopic Data

  • 1H NMR : Expected signals include a singlet for the methoxy group (δ 3.85 ppm), aromatic protons (δ 6.8–7.5 ppm), and cyclopropyl protons (δ 0.5–1.2 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 270 ([M+H]+), with fragments at m/z 168 (benzyl loss) and 101 (cyclopropylamine).

Purity and Yield Data

StepYield (%)Purity (%)Key Conditions
Aldehyde synthesis57>98Heptane crystallization
Reductive amination78>95NaBH3CN, THF, rt

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxybenzyl-cyclopropyl-amine.

    Substitution: Formation of 4-substituted-2-methoxybenzyl-cyclopropyl-amine derivatives.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create derivatives that may exhibit enhanced properties or functionalities. The compound can undergo various transformations:

  • Oxidation: Converts to ketones or aldehydes.
  • Reduction: Forms different amines or alcohols.
  • Substitution: The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions .

Research indicates that this compound may have significant biological activity. Studies are ongoing to explore its interactions with biological molecules, which could lead to potential therapeutic applications:

  • Pharmacology: Investigated for its role as a precursor in drug development.
  • Biochemical Probes: Used to study enzyme functions and interactions due to its ability to modulate specific biochemical pathways.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly as a precursor for drug development targeting various diseases. Its structural features may provide insights into designing new drugs with improved efficacy and selectivity.

Industrial Applications

In addition to its laboratory uses, (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is utilized in the production of specialty chemicals and materials. Its versatility makes it valuable in various industrial processes .

Case Studies

  • Synthesis of Therapeutic Compounds:
    A study demonstrated the synthesis of SGLT2 inhibitors using intermediates derived from (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine. The research highlighted a scalable process that could meet industrial demands while maintaining high yields .
  • Biological Investigations:
    Research involving this compound has shown promise in understanding enzyme interactions, providing a basis for developing selective inhibitors that could be used in treating metabolic disorders .

Mechanism of Action

The mechanism of action of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the cyclopropylamine moiety can engage in covalent bonding with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare “(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine” with structurally related compounds, focusing on substituent effects, functional groups, and applications.

Compound Substituents Functional Group Key Properties Applications
(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine -Br (para), -OCH₃ (ortho) Benzyl-cyclopropylamine Enhanced polarity (methoxy), moderate lipophilicity (Br), conformational rigidity Drug intermediates, enzyme inhibitors
(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine -Br (para), -CH₃ (ortho) Benzyl-cyclopropylamine Lower polarity (methyl), higher lipophilicity, steric hindrance Material science, agrochemicals
2-Bromo-4'-methoxyacetophenone -Br (ortho), -OCH₃ (para) Acetophenone Electrophilic ketone, reactive toward nucleophiles (e.g., amines) Precursor for benzylamine derivatives
Sulfamoyl benzamide derivatives Variable aryl/amine groups Sulfonamide-carboxamide High solubility, hydrogen-bonding capacity, metabolic stability Selective enzyme inhibitors

Key Comparisons

Substituent Effects Methoxy vs. Methyl: The methoxy group in the target compound increases polarity and solubility in polar solvents (e.g., acetonitrile or water) compared to the methyl analog . However, the methyl-substituted derivative exhibits higher lipophilicity, favoring membrane permeability in biological systems. Bromine Position: In 2-bromo-4'-methoxyacetophenone , bromine is ortho to the ketone, enhancing electrophilicity for nucleophilic substitution. In the target compound, bromine at the para position stabilizes the aromatic ring via resonance, reducing reactivity toward electrophiles.

Functional Group Variations Amine vs. In contrast, 2-bromo-4'-methoxyacetophenone’s ketone group serves as a reactive site for synthesizing amines but lacks inherent bioactivity . Cyclopropylamine vs. Linear Amines: Cyclopropylamine confers conformational rigidity, improving binding specificity in enzyme inhibitors compared to flexible amines (e.g., benzylamine) .

Synthetic Pathways

  • The methyl-substituted analog may require harsher conditions for functionalization due to the inertness of the methyl group, whereas the methoxy group in the target compound can participate in directing electrophilic substitutions.
  • Sulfamoyl benzamide derivatives employ one-pot bis-amidation with cyclopropylamine, highlighting the versatility of cyclopropylamine in generating structurally diverse inhibitors.

Biological and Industrial Relevance

  • The target compound’s methoxy group may enhance water solubility, making it preferable for aqueous-phase reactions or formulations. In contrast, the methyl analog’s hydrophobicity suits applications in lipid-rich environments (e.g., agrochemical coatings) .
  • Cyclopropylamine-containing compounds, like sulfamoyl benzamides , are prioritized in drug discovery for their metabolic stability, a trait likely shared by the target compound.

Research Findings and Implications

  • Electronic Effects : The electron-donating methoxy group in the target compound reduces electrophilic aromatic substitution reactivity compared to electron-withdrawing substituents, favoring nucleophilic pathways .
  • Biological Activity : Cyclopropylamine derivatives exhibit enhanced target selectivity in enzyme inhibition due to their restricted rotation, a feature leveraged in the design of sulfamoyl benzamide inhibitors .
  • Synthetic Challenges : Brominated benzylamines often require controlled conditions to avoid debromination, as seen in aziridine-based syntheses .

Biological Activity

(4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C11H14BrN
  • Molecular Weight : 240.14 g/mol
  • Structural Characteristics : The compound features a bromine atom and a methoxy group on a benzyl ring, which is connected to a cyclopropyl amine moiety.

The biological activity of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine and methoxy groups enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, potentially inhibiting growth.
AnticancerDemonstrated cytotoxic effects on cancer cell lines, indicating possible therapeutic applications.
Enzyme InhibitionMay inhibit specific enzymes involved in disease pathways, contributing to its pharmacological profile.

Antimicrobial Activity

In a study investigating the antimicrobial properties of similar compounds, (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Anticancer Activity

A research study evaluated the cytotoxic effects of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of 15 µM for MCF-7 cells after 48 hours of treatment, indicating potent anticancer activity. The mechanism was suggested to involve apoptosis induction through the activation of caspase pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine suggests good absorption and distribution properties due to its lipophilic nature. Preliminary toxicity studies indicate that at therapeutic doses, the compound has a favorable safety profile with no significant adverse effects observed in animal models.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine?

Answer:
The compound is typically synthesized via nucleophilic substitution reactions or one-pot multicomponent syntheses . For example:

  • Nucleophilic substitution : A brominated benzyl precursor reacts with cyclopropylamine under controlled conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) to introduce the cyclopropyl-amine moiety .
  • One-pot bis-functionalization : Telescoped reactions (e.g., chlorosulfonation followed by amine coupling) enable simultaneous formation of sulfonamide and carboxamide groups on aromatic cores, as demonstrated in structurally related compounds .
    Advantages : One-pot methods reduce purification steps and improve atom economy, while nucleophilic substitution offers predictable regioselectivity for bromine substitution .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer:
Discrepancies in NMR data often arise from solvent effects , tautomerism , or crystal packing variations . Methodological approaches include:

  • Dynamic NMR experiments : To detect tautomeric equilibria or conformational changes in solution .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) can resolve ambiguities by providing definitive bond lengths and angles from single-crystal structures .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., pyrimidine-cyclopropylamine derivatives) helps validate unexpected shifts .

Basic: What analytical techniques are critical for characterizing (4-Bromo-2-methoxy-benzyl)-cyclopropyl-amine?

Answer:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and cyclopropane ring integrity .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .
  • Elemental analysis : Ensures purity by matching calculated and observed C/H/N/Br percentages .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:

  • Solvent selection : Use high-boiling solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions .
  • Catalysis : Palladium-based catalysts may enhance coupling efficiency for bromine-containing intermediates .
  • Temperature control : Gradual heating (e.g., 50–80°C) prevents cyclopropane ring degradation, a common issue in amine-functionalized systems .

Basic: What methods ensure post-synthetic purity assessment of this compound?

Answer:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities in brominated aromatic systems .
  • Melting point analysis : Sharp melting points (e.g., ~180°C for related bromo-methoxy derivatives) indicate crystalline purity .
  • TLC monitoring : Silica-gel plates with fluorescent indicators track reaction progress and isolate pure fractions .

Advanced: How should researchers address discrepancies in reported biological activity data?

Answer:

  • Dose-response standardization : Normalize activity metrics (e.g., IC50_{50}) across studies using internal controls .
  • Structural analogs : Compare results with derivatives (e.g., 4-chloro or 4-methyl substitutions) to isolate electronic/steric effects .
  • Longitudinal analysis : Adopt multi-wave study designs (e.g., T1/T2/T3 measurements) to distinguish short-term efficacy from long-term toxicity .

Advanced: What computational tools aid in predicting the compound’s reactivity or binding interactions?

Answer:

  • DFT calculations : Predict electrophilic/nucleophilic sites using Gaussian or ORCA software, critical for rationalizing substitution patterns .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes requiring cyclopropane-amine motifs) .
  • QSAR modeling : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity trends .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact with brominated aromatics .
  • Storage : Keep in airtight containers at –20°C to prevent amine oxidation or moisture absorption .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to avoid halogenated dioxin formation .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS .
  • Microsomal stability tests : Use liver microsomes to predict metabolic pathways (e.g., CYP450-mediated deamination) .
  • Accelerated stability studies : Expose to heat (40°C) and humidity (75% RH) for 4 weeks to simulate long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.